Flumequine

Description

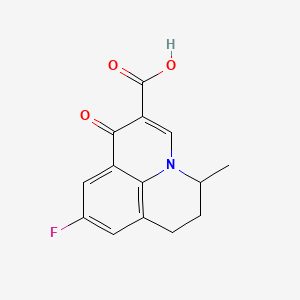

Flumequine is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class used to treat bacterial infections.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure

Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045623 | |

| Record name | Flumequine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumequine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble in alkaline solutions and alcohol | |

| Record name | FLUMEQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

42835-25-6 | |

| Record name | Flumequine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42835-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumequine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042835256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumequine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | flumequine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flumequine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flumequine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMEQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVG8VSP2SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUMEQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumequine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253-255 °C, 253 - 255 °C | |

| Record name | FLUMEQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumequine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flumequine's Mechanism of Action Against Gram-negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a first-generation synthetic quinolone antibiotic that has been utilized in both veterinary and, to a lesser extent, human medicine for the treatment of bacterial infections.[1] As a member of the quinolone class, its primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication, leading to cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound against Gram-negative bacteria, detailing its molecular targets, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

This compound exerts its bactericidal effect by targeting two critical type II topoisomerase enzymes in Gram-negative bacteria: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for maintaining the proper topology of bacterial DNA, which is crucial for processes such as replication, transcription, and repair.

1. DNA Gyrase (Primary Target in many Gram-negatives): DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial chromosome. This process is vital for relieving the torsional stress that accumulates ahead of the replication fork during DNA replication. This compound binds to the DNA-gyrase complex, specifically interacting with the GyrA subunit.[2] This binding event stabilizes a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved. By preventing the re-ligation of the cleaved DNA strands, this compound effectively traps the enzyme on the DNA, forming a stable drug-enzyme-DNA ternary complex. This complex acts as a physical barrier, stalling the progression of the replication fork and leading to double-strand DNA breaks.[4]

2. Topoisomerase IV (Secondary Target): Topoisomerase IV, another heterotetrameric enzyme consisting of two ParC and two ParE subunits, is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication. While DNA gyrase is the main target for many quinolones in Gram-negative bacteria, topoisomerase IV also serves as a secondary target. Inhibition of topoisomerase IV by this compound prevents the proper segregation of newly replicated chromosomes into daughter cells, ultimately leading to a failure in cell division.

The following diagram illustrates the primary mechanism of action of this compound:

Downstream Cellular Effects

The initial inhibition of DNA gyrase and topoisomerase IV by this compound triggers a cascade of downstream cellular events that contribute to its bactericidal activity.

1. Induction of the SOS Response: The accumulation of double-strand DNA breaks resulting from the stalled replication forks activates the bacterial SOS response, a complex network of over 40 genes regulated by the LexA repressor and induced by RecA.[2][5][6] The SOS response attempts to repair the DNA damage. However, the continuous presence of this compound leads to overwhelming DNA damage that the repair machinery cannot resolve, ultimately contributing to cell death.

2. Generation of Reactive Oxygen Species (ROS): Treatment with fluoroquinolones, including this compound, has been shown to stimulate the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[3][6] The disruption of normal metabolic processes and DNA damage are thought to contribute to this increase in ROS. These highly reactive molecules can cause further damage to DNA, proteins, and lipids, exacerbating the lethal effects of the antibiotic.

The following diagram illustrates the downstream cellular effects of this compound:

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound against various Gram-negative bacteria and its inhibitory effects on target enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference Strain(s) | Notes |

| Escherichia coli | 0.25 - >64 | ATCC 25922, clinical isolates | MIC values can vary significantly based on resistance mechanisms.[1] |

| Salmonella spp. | ≤2 (susceptible) | EUCAST ECOFF value | Epidemiological cut-off value used as a reference for susceptibility.[1] |

| Pseudomonas spp. | ≥16 (resistant) | Clinical isolates | Many isolates exhibit high-level resistance.[7] |

| Klebsiella pneumoniae | 5 (wild-type) | Clinical isolate | Limited data available.[8] |

| Aeromonas salmonicida | 0.05 - 2 (wild-type) | Clinical isolates | Important pathogen in aquaculture. |

Table 2: IC50 Values of this compound and Other Quinolones against Type II Topoisomerases

| Compound | Enzyme | Organism | IC50 (µM) | Notes |

| This compound | Topoisomerase II | Eukaryotic | 15 | Demonstrates off-target activity. |

| Ciprofloxacin | DNA Gyrase | E. coli | 0.9 | For comparison. |

| Ciprofloxacin | Topoisomerase IV | E. coli | 7.0 | For comparison. |

| Novobiocin | DNA Gyrase | E. coli | 0.026 | For comparison (different binding site).[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic activity. The following sections provide step-by-step protocols for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (e.g., in 0.1 M NaOH)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.06 to 128 µg/mL. b. Dispense 50 µL of each this compound dilution into the corresponding wells of the test microtiter plate.

-

Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar (B569324) plate. b. Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, resulting in a final volume of 100 µL per well. b. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. b. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600). The MIC is the lowest concentration that shows no significant increase in OD600 compared to the sterility control.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This protocol is a generalized method for assessing the inhibition of DNA gyrase activity.

Materials:

-

Purified E. coli DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 DNA (substrate)

-

5X DNA gyrase assay buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA)

-

This compound at various concentrations

-

Stop solution/loading dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

-

Agarose (B213101) gel (1%) in TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Reaction Setup: a. On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

- 4 µL of 5X DNA gyrase assay buffer

- 0.5 µg of relaxed pBR322 DNA

- This compound at the desired final concentration (or vehicle control)

- Nuclease-free water to a volume of 18 µL b. Initiate the reaction by adding 2 µL of a pre-titrated amount of DNA gyrase (e.g., 1 unit).

-

Incubation: a. Incubate the reactions at 37°C for 30-60 minutes.

-

Termination: a. Stop the reactions by adding 4 µL of stop solution/loading dye.

-

Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel. b. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

-

Visualization and Analysis: a. Stain the gel with ethidium bromide and visualize the DNA bands under UV light. b. The supercoiled form of the plasmid migrates faster than the relaxed form. Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the supercoiling activity.

Protocol 3: Topoisomerase IV Decatenation Assay

This protocol is a generalized method for assessing the inhibition of topoisomerase IV decatenation activity.

Materials:

-

Purified E. coli topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA; catenated substrate)

-

5X Topoisomerase IV assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 50 mM DTT, 2.5 mM ATP)

-

This compound at various concentrations

-

Stop solution/loading dye

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Reaction Setup: a. On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

- 4 µL of 5X topoisomerase IV assay buffer

- 200 ng of kDNA

- This compound at the desired final concentration (or vehicle control)

- Nuclease-free water to a volume of 18 µL b. Initiate the reaction by adding 2 µL of a pre-titrated amount of topoisomerase IV.

-

Incubation: a. Incubate the reactions at 37°C for 30 minutes.

-

Termination: a. Stop the reactions by adding 4 µL of stop solution/loading dye.

-

Agarose Gel Electrophoresis: a. Load the samples onto a 1% agarose gel. b. Run the gel at a constant voltage.

-

Visualization and Analysis: a. Stain the gel with ethidium bromide and visualize under UV light. b. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase IV is observed as a decrease in the amount of decatenated DNA with increasing concentrations of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the decatenation activity.

Experimental Workflows

The following diagram outlines a typical workflow for investigating the mechanism of action of an antibiotic like this compound.

Conclusion

This compound's mechanism of action against Gram-negative bacteria is a well-defined process centered on the inhibition of DNA gyrase and topoisomerase IV. This targeted disruption of DNA topology leads to a cascade of lethal cellular events, including the stalling of replication forks, the generation of double-strand DNA breaks, the induction of the SOS response, and the production of reactive oxygen species. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuances of this compound's activity and to aid in the discovery of novel antibacterial agents that target these essential bacterial pathways.

References

- 1. Characterization of Mechanisms Lowering Susceptibility to this compound among Bacteria Isolated from Chilean Salmonid Farms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SOS response and its regulation on the fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 10: Quinolones: this compound and oxolinic acid - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of Flumequine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a first-generation synthetic fluoroquinolone antibiotic.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Historically, it has been utilized in veterinary medicine for treating enteric infections in livestock and aquaculture.[1] Its use in humans has been limited. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, tailored for a technical audience.

Chemical Structure and Properties

This compound, chemically known as 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, is a white, odorless, and tasteless crystalline powder.[1] It is practically insoluble in water but finds solubility in organic solvents and alkaline solutions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid | [1] |

| Chemical Formula | C₁₄H₁₂FNO₃ | [1] |

| Molecular Weight | 261.25 g/mol | [2] |

| Melting Point | 253-255 °C | [2] |

| Boiling Point | 439.7 °C (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in DMSO and dilute alkali hydroxides. | [2] |

| pKa | 6.5 | |

| LogP | 2.9 | [2] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Observations | Reference(s) |

| UV-Vis | λmax: 219, 230, 249, 325, 338 nm | |

| Infrared (IR) | A study on this compound and its metal complexes provides some peak assignments. Key vibrations include those for C=O (carbonyl and carboxylic acid), C-N, C-F, and aromatic C-H bonds. | [4] |

| ¹H NMR | Detailed assigned spectra for this compound are not readily available in the searched literature. However, related structures show characteristic signals for aromatic, aliphatic, and methyl protons. | |

| ¹³C NMR | Similar to ¹H NMR, a fully assigned spectrum for this compound is not readily available. Related compounds show distinct signals for carbonyl, aromatic, and aliphatic carbons. | |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is observed. Fragmentation patterns involve the loss of H₂O, CO, and cleavage of the quinolizine ring structure. | [5][6] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A general synthetic pathway is outlined below.

Experimental Protocol: General Synthesis

A common route to this compound involves the condensation of 5-fluoro-2-methyltetrahydroquinoline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification.

Step 1: Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline A reaction mixture of 4-fluoroaniline and crotonaldehyde in the presence of an acid catalyst is heated to yield 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.

Step 2: Condensation with Diethyl ethoxymethylenemalonate The resulting tetrahydroquinoline derivative is then reacted with diethyl ethoxymethylenemalonate to form the corresponding enamine intermediate.

Step 3: Thermal Cyclization and Saponification The intermediate is heated at high temperatures, often in a high-boiling solvent like diphenyl ether, to induce cyclization. The resulting ester is then saponified, typically using a base like sodium hydroxide, followed by acidification to yield this compound.

Mechanism of Action

Primary Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound, like other quinolone antibiotics, exerts its primary antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][7] These enzymes are crucial for DNA replication, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to a halt in bacterial cell division and ultimately, cell death.[7]

Secondary Signaling Pathway: p38 MAPK and JNK in Melanogenesis

Interestingly, recent research has uncovered a secondary effect of this compound related to melanogenesis. Studies have shown that this compound can increase melanin (B1238610) production in B16F10 melanoma cells and zebrafish larvae. This effect is not due to direct interaction with tyrosinase, the key enzyme in melanin synthesis, but rather through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways. The activation of these pathways leads to an upregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation, which in turn increases tyrosinase expression and melanin synthesis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a widely used method for the quantification of this compound in various matrices, including biological fluids and tissues.

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.01 M phosphoric acid) and an organic solvent (e.g., acetonitrile). A gradient elution may be used. |

| Flow Rate | Typically 0.7 - 1.5 mL/min |

| Detection | Fluorescence detection is common due to its high sensitivity and selectivity. Excitation and emission wavelengths are optimized for this compound. |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Often maintained at a constant temperature (e.g., 30 °C) for reproducibility. |

Sample Preparation for Biological Matrices (General Protocol):

-

Homogenization: Solid tissues are homogenized in a suitable buffer.

-

Protein Precipitation: For plasma or serum samples, proteins are precipitated using an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the previous step or the homogenized tissue sample is subjected to LLE or SPE for further purification and concentration of this compound.

-

Reconstitution: The dried extract is reconstituted in the mobile phase before injection into the HPLC system.

DNA Gyrase Inhibition Assay

The inhibitory effect of this compound on DNA gyrase can be assessed using a supercoiling inhibition assay.

Principle: This assay measures the ability of an inhibitor to prevent the conversion of relaxed circular plasmid DNA into its supercoiled form by DNA gyrase. The different topological forms of DNA (relaxed, supercoiled, and nicked) can be separated by agarose (B213101) gel electrophoresis.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine)

-

This compound stock solution

-

Stop solution (containing SDS, EDTA, and loading dye)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Protocol:

-

Prepare reaction mixtures on ice containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reactions by adding the stop solution.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers.

-

Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of this compound.

Conclusion

This compound remains a significant compound for study, particularly in the fields of veterinary medicine and antibiotic research. Its well-characterized chemical properties and primary mechanism of action provide a solid foundation for further investigation. The discovery of its influence on the p38 MAPK and JNK signaling pathways opens new avenues for research into its broader biological effects. The experimental protocols outlined in this guide offer a starting point for researchers and drug development professionals working with this fluoroquinolone.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. This compound | C14H12FNO3 | CID 3374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 42835-25-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. JPH0215077A - Production of this compound - Google Patents [patents.google.com]

- 5. This compound CAS 42835-25-6 And this compound Sodium Raw Material, API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. prepchem.com [prepchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis of Flumequine and Its Derivatives

Introduction

Flumequine is a first-generation synthetic fluoroquinolone antibiotic primarily utilized in veterinary medicine to treat enteric infections.[1][2] As a member of the quinolone class, its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and cell division.[3][4] The synthesis of this compound and its derivatives is of significant interest to medicinal chemists and drug development professionals for creating novel analogues with improved efficacy and safety profiles.[5] The core of this compound's structure is the quinolone ring system, which is most commonly synthesized via the Gould-Jacobs reaction.[6][7][8] This guide provides a detailed overview of the primary synthesis pathways for this compound and its major metabolite, 7-hydroxythis compound, complete with experimental protocols, quantitative data, and process visualizations.

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction, first reported in 1939, is a fundamental and widely used method for the preparation of the 4-hydroxyquinoline (B1666331) scaffold, which is the core of many quinolone antibiotics.[7][9] The reaction proceeds through a series of steps beginning with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9]

The general mechanism involves:

-

Condensation: A nucleophilic attack from the aniline's amino group on diethyl ethoxymethylenemalonate, followed by the elimination of ethanol, forms an anilidomethylenemalonic ester intermediate.[6][9]

-

Thermal Cyclization: This crucial step requires high temperatures, typically above 250 °C, to induce a 6-electron electrocyclization, forming the quinoline (B57606) ring system.[7][9] This is often carried out in a high-boiling inert solvent such as diphenyl ether to achieve the necessary temperature, with yields potentially reaching 95%.[7][9] Modern approaches may use microwave irradiation to significantly shorten reaction times and improve yields.[9][10]

-

Saponification and Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid using a base like sodium hydroxide (B78521) (saponification).[6] Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[6][9]

Multi-Step Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 6-fluorotetrahydroquinaldine, which then undergoes a Gould-Jacobs type reaction.

The overall pathway can be summarized as:

-

Intermediate Formation: 4-fluoroaniline (B128567) is reacted with crotonaldehyde (B89634) under acidic conditions (e.g., 4N hydrochloric acid) at 50-60°C.[11][12]

-

Cyclization to Quinaldine Mixture: The resulting product is heated in a refluxing solvent like toluene, which forms an azeotrope with water, to drive the cyclization. This produces a mixture of 6-fluoroquinaldine and 6-fluorotetrahydroquinaldine as acid salts.[11][12]

-

Reduction: The mixture is treated with a base and then reduced to yield the desired 6-fluorotetrahydroquinaldine intermediate.[11][12]

-

Condensation: The 6-fluorotetrahydroquinaldine is condensed with diethyl ethoxymethylenemalonate by heating at approximately 125°C for several hours.[11]

-

Final Cyclization and Saponification: The product from the condensation step is cyclized by heating at high temperatures (around 255°C) in the presence of polyphosphoric acid, followed by saponification to yield this compound.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [fao.org]

- 3. This compound CAS 42835-25-6 And this compound Sodium Raw Material, API Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]

- 9. benchchem.com [benchchem.com]

- 10. ablelab.eu [ablelab.eu]

- 11. JPH0215077A - Production of this compound - Google Patents [patents.google.com]

- 12. CA1159832A - Process for preparing this compound - Google Patents [patents.google.com]

Discovery and historical development of Flumequine as a fluoroquinolone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumequine, a synthetic fluoroquinolone antibiotic, holds a significant place in the history of antimicrobial chemotherapy as the first quinolone to incorporate a fluorine atom, a structural modification that would become a hallmark of this critical class of drugs. Though largely superseded by later-generation fluoroquinolones with broader spectra and improved pharmacokinetic profiles, a technical understanding of this compound's discovery, mechanism of action, and structure-activity relationships provides valuable context for ongoing antibiotic research and development. This guide offers an in-depth examination of this compound, presenting key data, experimental methodologies, and the historical and chemical evolution of this foundational fluoroquinolone.

Discovery and Historical Development

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962. This first-generation quinolone, while effective against Gram-negative bacteria, had limited activity and poor tissue distribution. The quest for more potent analogs led to the synthesis of this compound. Patented in 1973 by Rikker Labs, this compound was the first quinolone to feature a fluorine atom at the C6 position of the quinolone ring system. This structural innovation was a significant breakthrough, as it demonstrated that the addition of a fluorine atom could enhance antibacterial activity, a principle that would be extensively exploited in the development of subsequent fluoroquinolones.

Initially utilized in veterinary medicine for treating enteric infections in livestock and aquaculture, this compound also saw limited use in humans for urinary tract infections. However, its clinical application in humans was curtailed due to poor serum levels and reports of adverse effects, including ocular toxicity. Consequently, its marketing authorization has been suspended in the European Union. Despite its withdrawal from clinical use, the historical importance of this compound in guiding the synthetic strategies for more advanced fluoroquinolones remains undisputed.

Flumequine Analogues: A Technical Deep-Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumequine, a first-generation synthetic fluoroquinolone antibiotic, has served as a foundational scaffold for the development of numerous analogues in the quest for enhanced antibacterial potency, broadened spectrum of activity, and improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues. By examining the impact of chemical modifications at key positions on the quinolone core, we delineate the structural requirements for potent antibacterial activity. This document summarizes quantitative data from published studies, details essential experimental protocols for antimicrobial evaluation, and utilizes visualizations to illustrate key concepts and workflows, serving as a comprehensive resource for researchers in the field of antibacterial drug discovery.

Introduction

This compound, chemically known as 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid, belongs to the quinolone class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[1] While effective against a range of Gram-negative bacteria, the clinical utility of this compound has been limited by its modest activity against Gram-positive organisms and the emergence of bacterial resistance.[2] This has spurred extensive research into the synthesis and evaluation of this compound analogues with the aim of overcoming these limitations.

This guide will explore the critical structural motifs of the this compound scaffold and the impact of their modification on antibacterial efficacy.

The Quinolone Pharmacophore and Key Structural Features of this compound

The antibacterial activity of this compound and its analogues is intrinsically linked to the fundamental quinolone pharmacophore. This core structure comprises a bicyclic aromatic ring system containing a 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid moiety, which is essential for binding to the DNA-gyrase complex.

The general structure of this compound and key sites for modification are illustrated below:

Caption: Core structure of this compound highlighting key positions for analog development.

Structure-Activity Relationships (SAR)

The modification of the this compound scaffold at various positions has profound effects on its antibacterial spectrum, potency, and pharmacokinetic properties. The following sections dissect the SAR at these key positions.

The N-1 Position

The substituent at the N-1 position plays a crucial role in modulating the potency and target specificity of quinolones.

-

Small Alkyl Groups: Introduction of small alkyl groups, such as ethyl or cyclopropyl (B3062369), at the N-1 position generally enhances antibacterial activity. The cyclopropyl group, in particular, has been shown to significantly increase potency against a broad range of bacteria. This is attributed to favorable interactions with the DNA gyrase enzyme.

-

Aryl Substituents: The introduction of aryl groups at the N-1 position can also influence activity. While some N-1-aryl derivatives have shown promising activity, bulky substituents can be detrimental, potentially due to steric hindrance at the active site.[3]

The C-7 Position

The C-7 position is a critical determinant of the antibacterial spectrum and potency. Modifications at this site primarily influence the compound's ability to penetrate the bacterial cell wall and its affinity for DNA gyrase.

-

Piperazine (B1678402) and Pyrrolidine (B122466) Rings: The incorporation of a piperazine or a pyrrolidine ring at the C-7 position is a common strategy to enhance antibacterial activity, particularly against Gram-negative bacteria.[4] These heterocyclic moieties can be further substituted to fine-tune the compound's properties.

-

Substituted Heterocycles: The introduction of various substituted heterocyclic rings at the C-7 position has been extensively explored. The nature of the substituent on the heterocyclic ring can impact potency, spectrum, and even safety profiles. For instance, bulky substituents on the piperazine ring can improve activity against certain resistant strains.[5]

The C-5 and C-8 Positions

Modifications at the C-5 and C-8 positions can further modulate the antibacterial activity and pharmacokinetic properties of this compound analogues.

-

C-5 Position: The introduction of an amino group at the C-5 position has been shown to enhance activity against Gram-positive bacteria.

-

C-8 Position: The nature of the substituent at the C-8 position can influence both potency and phototoxicity. A fluorine atom at this position can increase activity, while a methoxy group has been associated with reduced phototoxicity.

Quantitative Data on this compound and its Analogues

Table 1: In Vitro Activity of this compound Against Pathogens from Calves [6]

| Bacterial Strain | Number of Strains | MIC50 (µg/mL) |

| P. multocida | 17 | 0.25 |

| P. haemolytica | 16 | 1 |

| S. dublin | 21 | 0.5 |

| S. typhimurium | 21 | 0.5 |

| E. coli | 21 | 0.5 |

MIC50: Minimum Inhibitory Concentration for 50% of the isolates.

The data indicates that this compound possesses moderate activity against these Gram-negative pathogens. Newer fluoroquinolones, such as ciprofloxacin (B1669076) and enrofloxacin, generally exhibit significantly lower MIC values, highlighting the advances made in subsequent generations of this antibiotic class.[6]

Experimental Protocols

The evaluation of novel this compound analogues relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique for determining MIC values.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The this compound analogues are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and a suitable buffer.

-

Addition of Inhibitor: The this compound analogue to be tested is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA and SDS).

-

Agarose (B213101) Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or nicked DNA compared to the control without the inhibitor.

Caption: Experimental workflow for the DNA gyrase inhibition assay.

Conclusion and Future Perspectives

The structure-activity relationships of this compound analogues are well-aligned with the broader class of fluoroquinolones. Potent antibacterial activity is typically associated with the presence of a small N-1 substituent (e.g., cyclopropyl), a C-7 heterocyclic moiety (e.g., piperazine), and a fluorine atom at the C-6 position. While this compound itself has seen reduced clinical use, the foundational SAR knowledge derived from its analogues continues to inform the design of new and more effective antibacterial agents. Future research in this area may focus on the development of analogues with activity against multidrug-resistant pathogens, improved safety profiles, and novel mechanisms to circumvent existing resistance pathways. The strategic application of the SAR principles outlined in this guide will be instrumental in achieving these goals.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a fluoroquinolone in disguise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro activity of this compound in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways and Biotransformation of Flumequine in Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumequine, a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for the treatment of bacterial infections. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for residue accumulation in food-producing animals. This technical guide provides a comprehensive overview of the in vivo metabolic pathways and biotransformation of this compound. It details the primary enzymatic reactions, major metabolites, and quantitative data on its distribution and excretion across various species. Furthermore, this guide outlines the key experimental protocols employed for the analysis of this compound and its metabolites in biological matrices and includes visualizations of the metabolic pathways and experimental workflows.

Introduction

This compound is a synthetic antibiotic belonging to the quinolone class, effective against a range of Gram-negative bacteria.[1] Its therapeutic action is mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1] The pharmacokinetics and metabolic profile of this compound have been investigated in several species, including cattle, sheep, pigs, chickens, and fish, to ensure responsible use and establish appropriate withdrawal periods in veterinary practice.[2] This document serves as an in-depth technical resource on the biotransformation of this compound in vivo.

Metabolic Pathways of this compound

The in vivo biotransformation of this compound primarily occurs in the liver and involves Phase I and Phase II metabolic reactions. The two principal pathways are hydroxylation and glucuronidation.

Phase I Metabolism: Hydroxylation

The primary Phase I metabolic reaction for this compound is oxidation, leading to the formation of its major active metabolite, 7-hydroxythis compound (B1201886) .[3][4] This hydroxylation reaction is catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. While the specific CYP450 isozymes responsible for this compound metabolism have not been definitively identified in the literature, studies on other fluoroquinolones suggest the involvement of the CYP1A and CYP3A subfamilies in their oxidative metabolism.[5]

Phase II Metabolism: Glucuronidation

Both this compound and its hydroxylated metabolite, 7-hydroxythis compound, undergo Phase II conjugation with glucuronic acid.[1] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of more water-soluble glucuronide conjugates, which are readily excreted from the body. The main urinary metabolite of this compound is its glucuronide conjugate.[4][6] Although the specific UGT isozymes that catalyze the glucuronidation of this compound have not been reported, research on other fluoroquinolone antibiotics has shown that UGT1A1, UGT1A3, and UGT1A9 are involved in their acyl glucuronidation.[2]

Other Metabolites

In addition to 7-hydroxythis compound and glucuronide conjugates, an unidentified major metabolite, designated as ml , has been reported in the liver of calves. This metabolite becomes the predominant residue 24 hours after the last dose.[1] Studies in sediment have also identified decarboxylated and dihydroxylated products of this compound.[7]

Diagram of this compound Metabolic Pathway

Caption: Metabolic pathway of this compound in vivo.

Quantitative Data on this compound and Metabolite Distribution

The distribution and concentration of this compound and its primary metabolite, 7-hydroxythis compound, vary across species and tissues. The following tables summarize the available quantitative data.

Table 1: Residues of this compound and 7-Hydroxythis compound in Cattle Tissues

| Tissue | This compound (µg/kg) | 7-Hydroxythis compound (µg/kg) | Total Residue as % of this compound |

| Muscle | 500 | Not specified | ~50% of total residues |

| Liver | 1000 | Not specified | ~25% of total residues |

| Kidney | 3000 | Not specified | ~50% of total residues |

| Fat | 1000 | Not specified | ~50% of total residues |

| Data compiled from a report by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[8] |

Table 2: Residues of this compound in Broiler Chicken Tissues After 5 Days of Oral Administration (12 mg/kg/day)

| Withdrawal Time | Liver (ng/g) | Muscle (ng/g) |

| Day 1 | 1760 | 980 |

| Day 2 | Not specified | Not specified |

| Day 3 | 90 | 40 |

| Data from a study on this compound depletion in broiler chickens.[1] |

Table 3: Excretion of this compound and Metabolites in Veal Calves

| Route of Excretion | Compound | Percentage of Dose |

| Urine | Unchanged this compound | 3.2 - 6.5% |

| Urine | This compound-glucuronide | ~40% (within 48h of IV injection) |

| Urine | 7-Hydroxythis compound | ~3% (within 12h of IV injection) |

| Data from a pharmacokinetic study in veal calves.[4] |

Table 4: Pharmacokinetic Parameters of this compound in Various Species

| Species | Administration Route | Dose | Bioavailability (%) | Elimination Half-life (t½) |

| Broiler Chickens | Oral | 10 mg/kg (fasted) | - | - |

| Broiler Chickens | Oral | 10 mg/kg (non-fasted) | Reduced by at least 50% | - |

| Poultry | Oral | 12 mg/kg | - | 1 hour |

| Rat | Oral | Not specified | 94 ± 4 | - |

| Data compiled from various pharmacokinetic studies.[8][9][10][11] |

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices typically involves sample extraction followed by chromatographic separation and detection.

Sample Preparation

4.1.1. Liquid-Liquid Extraction (for plasma and tissues) A common method for extracting this compound and 7-hydroxythis compound from plasma and tissue homogenates involves liquid-liquid extraction with an organic solvent.

-

Protocol Outline:

-

To 100 µL of plasma or tissue homogenate, add an internal standard.

-

Add an appropriate volume of ethyl acetate (B1210297) and vortex vigorously for 1-2 minutes.[12][13]

-

Centrifuge to separate the organic and aqueous phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

4.1.2. Solid-Phase Extraction (SPE) (for tissues and environmental samples) SPE is used for cleanup and concentration of analytes from complex matrices.

-

Protocol Outline:

-

Homogenize tissue samples in a suitable buffer (e.g., EDTA-Mcllvaine buffer).[7]

-

Centrifuge the homogenate and collect the supernatant.

-

Condition a polymeric SPE cartridge (e.g., Oasis MAX or PEP) with methanol (B129727) and water.[7]

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a stronger solvent (e.g., methanol or acidified methanol).

-

Evaporate the eluate and reconstitute for analysis.

-

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection This is a sensitive and widely used method for the quantification of this compound and 7-hydroxythis compound.

-

Instrumentation:

-

HPLC system with a C18 or similar reversed-phase column.

-

Fluorescence detector.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of an acidic buffer (e.g., 0.01M phosphoric acid) and acetonitrile. A gradient elution may be used.[1]

-

Flow Rate: Typically around 0.7-1.0 mL/min.

-

Excitation Wavelength: ~325 nm

-

Emission Wavelength: ~365 nm

-

Quantification: Based on peak area ratios of the analytes to the internal standard.

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high selectivity and sensitivity for both quantification and structural confirmation of metabolites.

-

Instrumentation:

-

LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

-

Chromatographic Conditions: Similar to HPLC-fluorescence methods, often employing a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile.[7]

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound, 7-hydroxythis compound, and the internal standard. Full scan and product ion scan modes are used for metabolite identification.[7]

-

Diagram of a General Experimental Workflow

Caption: General workflow for this compound analysis.

Conclusion

The biotransformation of this compound in vivo is characterized by Phase I hydroxylation to 7-hydroxythis compound and subsequent Phase II glucuronidation of both the parent drug and its primary metabolite. These metabolic conversions facilitate the excretion of this compound from the body. While the major metabolic pathways are well-established, further research is warranted to identify the specific CYP450 and UGT isozymes involved in these processes. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the field of drug development and veterinary medicine, aiding in the design of future studies and the establishment of safe and effective usage guidelines for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Distribution of this compound in Intestinal Contents and Colon Tissue in Pigs after Its Therapeutic Use in the Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Behavior of this compound Enantiomers and Metabolites' Identification in Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. fao.org [fao.org]

- 10. Role of cytochrome P450 3A in the metabolism of mefloquine in human and animal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of residues of this compound and 7-hydroxythis compound in edible sheep tissues by liquid chromatography with fluorimetric and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unraveling the Off-Target Landscape of Flumequine: A Technical Guide Beyond DNA Gyrase

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the biological targets of the fluoroquinolone antibiotic, Flumequine, extending beyond its well-established inhibitory action on bacterial DNA gyrase and topoisomerase IV. As the therapeutic utility of antibiotics is increasingly scrutinized for off-target effects, this document serves as a comprehensive resource detailing the molecular interactions of this compound with eukaryotic cellular components. We present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding of this compound's broader biological footprint.

Interaction with Eukaryotic Topoisomerase II

While this compound's primary antibacterial activity stems from its potent inhibition of prokaryotic type II topoisomerases, it also exhibits an affinity for their mammalian counterparts, albeit at significantly lower levels. This interaction is a critical factor in understanding the potential for host cell toxicity.

Quantitative Data: Inhibition and Binding Affinity

The following table summarizes the available quantitative data on the interaction of this compound with eukaryotic topoisomerase II.

| Target Enzyme | Parameter | Value | Reference(s) |

| Human Topoisomerase IIα | Binding Energy | -8.79 kcal/mol | [1] |

| Human Topoisomerase IIβ | Binding Energy | -8.92 kcal/mol | [1] |

| Eukaryotic Topoisomerase II | IC50 | 15 µM |

Experimental Protocol: Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol outlines a standard method to assess the inhibitory effect of this compound on eukaryotic topoisomerase II activity by measuring the decatenation of kinetoplast DNA (kDNA).

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Kinetoplast DNA (catenated network)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

This compound stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

TAE Buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, a constant amount of kDNA (e.g., 200 ng), and varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., etoposide).

-

Initiate the reaction by adding a fixed amount of purified topoisomerase II enzyme to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel (e.g., 1%) prepared in TAE buffer.

-

Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the band intensities to determine the percentage of decatenated DNA at each this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the topoisomerase II decatenation activity.

Mitochondrial Off-Target Effects

A growing body of evidence suggests that fluoroquinolones can induce mitochondrial dysfunction, contributing to some of their adverse effects. While direct quantitative data for this compound's interaction with specific mitochondrial proteins is limited, studies on other fluoroquinolones have identified key targets, providing a framework for investigating this compound.

Potential Mitochondrial Protein Targets

Recent proteomic studies have implicated the following mitochondrial proteins as off-targets for fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin, suggesting they may also be affected by this compound[2][3]:

-

Apoptosis-Inducing Factor Mitochondrion-associated 1 (AIFM1): A flavoprotein involved in the proper assembly and function of respiratory chain complexes.

-

Isocitrate Dehydrogenase 2 (IDH2): An enzyme crucial for the Krebs cycle and cellular antioxidant defense.

Interaction with these proteins can disrupt the electron transport chain, leading to decreased ATP production and increased oxidative stress.

Experimental Protocol: Assessment of Mitochondrial Respiration

The Seahorse XF Cell Mito Stress Test is a standard method to evaluate the impact of a compound on mitochondrial respiration in live cells.

Materials:

-

Adherent cell line (e.g., HepG2, C2C12)

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., DMEM without bicarbonate) supplemented with glucose, pyruvate, and glutamine

-

This compound stock solution

-

Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

Seahorse XFe Analyzer

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Load the injector ports of the Seahorse sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A).

-

Calibrate the sensor cartridge in the Seahorse XFe Analyzer.

-

Place the cell plate in the analyzer and initiate the measurement protocol.

-

The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.

-

Analyze the OCR data to determine key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Hepatotoxicity and Oxidative Stress

This compound has been associated with hepatotoxicity, a side effect that appears to be mediated by oxidative stress rather than direct induction of major drug-metabolizing enzymes.

Effect on Cytochrome P450 Enzymes

Studies have shown that this compound does not significantly induce key cytochrome P450 enzymes, such as CYP1A1, CYP2B1, and CYP3A2[4]. This suggests that its hepatotoxic effects are not primarily due to alterations in the metabolism of other xenobiotics. However, some fluoroquinolones have been shown to competitively inhibit CYP1A and CYP3A families[5].

Induction of Oxidative Stress

This compound-induced liver injury is characterized by hepatocyte damage and increased cell proliferation, which is linked to an increase in oxidative DNA damage markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)[4].

Phototoxicity

A well-documented adverse effect of many fluoroquinolones, including this compound, is phototoxicity. This non-immunological reaction is triggered by the absorption of UVA radiation by the drug molecule, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Mechanism of Phototoxicity

Upon exposure to UVA light, this compound can enter an excited triplet state. This energized molecule can then react with molecular oxygen to produce singlet oxygen and other ROS, such as superoxide (B77818) anions and hydroxyl radicals. These highly reactive species can cause oxidative damage to cellular components like lipids, proteins, and DNA, manifesting as an exaggerated sunburn-like reaction.

Experimental Protocol: In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Assay)

This assay is a standardized method to assess the phototoxic potential of a substance.

Materials:

-

Balb/c 3T3 fibroblasts

-

Culture medium (e.g., DMEM with supplements)

-

Phosphate-Buffered Saline (PBS)

-

Neutral Red solution

-

This compound stock solution

-

Solar simulator with a UVA filter

-

96-well plates

-

Plate reader

Procedure:

-

Seed 3T3 cells in two 96-well plates and incubate for 24 hours.

-

Replace the medium with medium containing various concentrations of this compound.

-

Incubate one plate in the dark (-Irr) and expose the other plate to a non-cytotoxic dose of UVA radiation (+Irr).

-

After irradiation, wash the cells and replace the medium in both plates.

-

Incubate for another 24 hours.

-

Add Neutral Red solution to the cells and incubate to allow for uptake by viable cells.

-

Wash the cells and extract the dye.

-

Measure the absorbance of the extracted dye using a plate reader.

-

Compare the cytotoxicity between the irradiated and non-irradiated plates to determine the photo-irritation factor (PIF). A significant increase in cytotoxicity in the irradiated plate indicates phototoxic potential.

Immunomodulatory Effects

This compound has been observed to modulate the immune system, specifically affecting T-lymphocyte populations. While the precise mechanisms are still under investigation, the broader class of fluoroquinolones is known to influence cytokine production and key inflammatory signaling pathways.

Effects on T-Lymphocytes

In vivo studies in mice have demonstrated that this compound can alter the percentages of CD3+, CD4+, and CD8+ T-lymphocyte subsets in various lymphoid organs[6]. For instance, at a dose of 15 mg/kg, this compound was shown to decrease immature CD4+CD8+ thymocytes while increasing the percentage of mature CD4+ and CD8+ T-cells[6].

Potential Signaling Pathways

The immunomodulatory effects of fluoroquinolones are thought to be mediated through the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP). This can, in turn, influence the activity of transcription factors such as NF-κB and AP-1, which are central regulators of inflammatory gene expression. Some fluoroquinolones have been shown to inhibit the activation of MAP kinases (ERK, p38, JNK), further dampening the inflammatory response[1].

Conclusion

The biological activity of this compound extends beyond its intended targets of bacterial DNA gyrase and topoisomerase IV. This guide has detailed its interactions with eukaryotic topoisomerase II, its potential to induce mitochondrial dysfunction and hepatotoxicity through oxidative stress, its mechanisms of phototoxicity, and its immunomodulatory effects. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational resource for researchers and drug development professionals to better understand and investigate the off-target effects of this compound. A thorough characterization of these interactions is paramount for a comprehensive safety assessment and for the development of safer antibiotic therapies. Further research is warranted to elucidate the precise quantitative interactions of this compound with specific mitochondrial and immune cell proteins.

References

- 1. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. Sensitive immunoenzyme assay for the detection of antibiotic this compound in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulatory activities of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Proteomic Analysis Reveals a Novel Therapeutic Strategy Using Fludarabine for Steroid-Resistant Asthma Exacerbation [frontiersin.org]

Flumequine's Spectrum of Activity Against Veterinary Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine is a first-generation synthetic fluoroquinolone antibiotic that has been utilized in veterinary medicine for the treatment of various bacterial infections, particularly those affecting the intestinal tract.[1] As a member of the quinolone family, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair, and their inhibition ultimately leads to bacterial cell death. This compound has demonstrated activity against a range of Gram-negative and some Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of this compound against key veterinary pathogens, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.

Figure 1: Mechanism of action of this compound.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound has been evaluated against a variety of veterinary pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Gram-Negative Bacteria

This compound has demonstrated notable activity against a range of Gram-negative bacteria, which are common causes of enteric and respiratory diseases in livestock and aquatic animals.

Table 1: MIC of this compound against Gram-Negative Veterinary Pathogens from Calves

| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Pasteurella multocida | 17 | 0.25 | - | [3] |

| Mannheimia haemolytica | 16 | 1 | - | [3] |

| Salmonella Dublin | 21 | 0.5 | - | [3] |

| Salmonella Typhimurium | 21 | 0.5 | - | [3] |

| Escherichia coli | 21 | 0.5 | - | [3] |

Table 2: MIC of this compound against Gram-Negative Veterinary Pathogens from Aquatic Species

| Bacterial Species | MIC (µg/mL) | Reference |

| Vibrio anguillarum Serotype 1b | 0.15 | [4] |

| Photobacterium damsela ssp. piscicida | 0.3 | [4] |

| Vibrio alginolyticus | 1.2 | [4] |

| Vibrio damsela | 0.019 | [4] |

| Vibrio fluvialis | 0.15 | [4] |

Table 3: MIC of this compound against other Gram-Negative Veterinary Pathogens

| Bacterial Species | Animal Host | MIC Value (µg/mL) | Type of MIC | Reference |